BMS-863233 hydrochloride BMS-863233 hydrochloride XL 413 hydrochloride(cas 1169562-71-3), also known as BMS-863233 hydrochloride, is a potent and selective Cdc7 inhibitor with an IC50 of 3.7 nM, >60-fold selectivity against CK2, >10-fold selectivity against PIM, and >300-fold selectivity against a panel of over 100 protein kinases. XL413 demonstrated excellent plasma exposures in mice [100 mg/kg (PO): 141 lM (1 h), 81 lM (4 h)]. Prolonged treatment with XL413 (3 days) inhibited the cell proliferation (IC50 = 2685 nM), decreased cell viability (IC50 = 2142 nM) and elicited the caspase 3/7 activity (EC50 = 2288 nM) in Colo-205 cells.XL413 demonstrated an excellent exposure profile infull rat PK assay (dosed at 3 mg/kg: Cmax (PO) = 8.61 lM, AUC(po) = 75 lM h, CL = 117 mL/h kg, Vss = 0.55 L/kg, T1/2 = 2.32 h, F = 95%). Tumor bearing mice were administered XL413 orally at doses of 10, 30, or 100 mg/kg once daily (qd) for 14 days,XL413 was well tolerated at all the doses and regimens examined, with no significant body weight loss observed.
Brand Name: Vulcanchem
CAS No.: 1169562-71-3
VCID: VC0001926
InChI: InChI=1S/C14H12ClN3O2/c15-7-3-4-10-8(6-7)11-12(20-10)14(19)18-13(17-11)9-2-1-5-16-9/h3-4,6,9,16H,1-2,5H2,(H,17,18,19)/t9-/m0/s1
SMILES: C1CC(NC1)C2=NC3=C(C(=O)N2)OC4=C3C=C(C=C4)Cl
Molecular Formula: C₁₄H₁₃Cl₂N₃O₂
Molecular Weight: 326.17

BMS-863233 hydrochloride

CAS No.: 1169562-71-3

Inhibitors

VCID: VC0001926

Molecular Formula: C₁₄H₁₃Cl₂N₃O₂

Molecular Weight: 326.17

BMS-863233 hydrochloride - 1169562-71-3

CAS No. 1169562-71-3
Product Name BMS-863233 hydrochloride
Molecular Formula C₁₄H₁₃Cl₂N₃O₂
Molecular Weight 326.17
IUPAC Name 8-chloro-2-[(2S)-pyrrolidin-2-yl]-3H-[1]benzofuro[3,2-d]pyrimidin-4-one
Standard InChI InChI=1S/C14H12ClN3O2/c15-7-3-4-10-8(6-7)11-12(20-10)14(19)18-13(17-11)9-2-1-5-16-9/h3-4,6,9,16H,1-2,5H2,(H,17,18,19)/t9-/m0/s1
Standard InChIKey JJWLXRKVUJDJKG-VIFPVBQESA-N
SMILES C1CC(NC1)C2=NC3=C(C(=O)N2)OC4=C3C=C(C=C4)Cl
Description XL 413 hydrochloride(cas 1169562-71-3), also known as BMS-863233 hydrochloride, is a potent and selective Cdc7 inhibitor with an IC50 of 3.7 nM, >60-fold selectivity against CK2, >10-fold selectivity against PIM, and >300-fold selectivity against a panel of over 100 protein kinases. XL413 demonstrated excellent plasma exposures in mice [100 mg/kg (PO): 141 lM (1 h), 81 lM (4 h)]. Prolonged treatment with XL413 (3 days) inhibited the cell proliferation (IC50 = 2685 nM), decreased cell viability (IC50 = 2142 nM) and elicited the caspase 3/7 activity (EC50 = 2288 nM) in Colo-205 cells.XL413 demonstrated an excellent exposure profile infull rat PK assay (dosed at 3 mg/kg: Cmax (PO) = 8.61 lM, AUC(po) = 75 lM h, CL = 117 mL/h kg, Vss = 0.55 L/kg, T1/2 = 2.32 h, F = 95%). Tumor bearing mice were administered XL413 orally at doses of 10, 30, or 100 mg/kg once daily (qd) for 14 days,XL413 was well tolerated at all the doses and regimens examined, with no significant body weight loss observed.
Synonyms XL-413 hydrochloride; BMS-863233 hydrochloride
Reference 1. PLoS One. 2014 Nov 20;9(11):e113300. doi: 10.1371/journal.pone.0113300.
eCollection 2014.

The potent Cdc7-Dbf4 (DDK) kinase inhibitor XL413 has limited activity in many
cancer cell lines and discovery of potential new DDK inhibitor scaffolds.

Sasi NK(1), Tiwari K(2), Soon FF(3), Bonte D(2), Wang T(4), Melcher K(5), Xu
HE(3), Weinreich M(2).

Author information:
(1)Laboratory of Genome Integrity and Tumorigenesis, Van Andel Research Institute
(VARI), Grand Rapids, MI, United States of America; Graduate Program in Genetics,
Michigan State University, East Lansing, MI, United States of America.
(2)Laboratory of Genome Integrity and Tumorigenesis, Van Andel Research Institute
(VARI), Grand Rapids, MI, United States of America.
(3)Laboratory of Structural Sciences, VARI, Grand Rapids, MI, United States of
America.
(4)Translational Drug Development, Inc. (TD2), Scottsdale, AZ, United States of
America.
(5)Laboratory of Structural Biology and Biochemistry, VARI, Grand Rapids, MI,
United States of America.

Cdc7-Dbf4 kinase or DDK (Dbf4-dependent kinase) is required to initiate DNA
replication by phosphorylating and activating the replicative Mcm2-7 DNA
helicase. DDK is overexpressed in many tumor cells and is an emerging
chemotherapeutic target since DDK inhibition causes apoptosis of diverse cancer
cell types but not of normal cells. PHA-767491 and XL413 are among a number of
potent DDK inhibitors with low nanomolar IC50 values against the purified kinase.
Although XL413 is highly selective for DDK, its activity has not been extensively
characterized on cell lines. We measured anti-proliferative and apoptotic effects
of XL413 on a panel of tumor cell lines compared to PHA-767491, whose activity is
well characterized. Both compounds were effective biochemical DDK inhibitors but
surprisingly, their activities in cell lines were highly divergent. Unlike
PHA-767491, XL413 had significant anti-proliferative activity against only one of
the ten cell lines tested. Since XL413 did not effectively inhibit DDK in
multiple cell lines, this compound likely has limited bioavailability. To
identify potential leads for additional DDK inhibitors, we also tested the
cross-reactivity of ∼400 known kinase inhibitors against DDK using a DDK thermal
stability shift assay (TSA). We identified 11 compounds that significantly
stabilized DDK. Several inhibited DDK with comparable potency to PHA-767491,
including Chk1 and PKR kinase inhibitors, but had divergent chemical scaffolds
from known DDK inhibitors. Taken together, these data show that several
well-known kinase inhibitors cross-react with DDK and also highlight the
opportunity to design additional specific, biologically active DDK inhibitors for
use as chemotherapeutic agents.



2. Bioorg Med Chem Lett. 2012 Jun 1;22(11):3727-31. doi: 10.1016/j.bmcl.2012.04.024.
Epub 2012 Apr 16.

Discovery of XL413, a potent and selective CDC7 inhibitor.

Koltun ES(1), Tsuhako AL, Brown DS, Aay N, Arcalas A, Chan V, Du H, Engst S,
Ferguson K, Franzini M, Galan A, Holst CR, Huang P, Kane B, Kim MH, Li J, Markby
D, Mohan M, Noson K, Plonowski A, Richards SJ, Robertson S, Shaw K, Stott G,
Stout TJ, Young J, Yu P, Zaharia CA, Zhang W, Zhou P, Nuss JM, Xu W, Kearney PC.

Author information:
(1)Exelixis, Department of Drug Discovery, South San Francisco, CA 94080, USA.
elena@numerate.com



CDC7 is a serine/threonine kinase that has been shown to be required for the
initiation and maintenance of DNA replication. Up-regulation of CDC7 is detected
in multiple tumor cell lines, with inhibition of CDC7 resulting in cell cycle
arrest. In this paper, we disclose the discovery of a potent and selective CDC7
inhibitor, XL413 (14), which was advanced into Phase 1 clinical trials. Starting
from advanced lead 3, described in a preceding communication, we optimized the
CDC7 potency and selectivity to demonstrate in vitro CDC7 dependent cell cycle
arrest and in vivo tumor growth inhibition in a Colo-205 xenograft model.
PubChem Compound 135564632
Last Modified Nov 11 2021
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